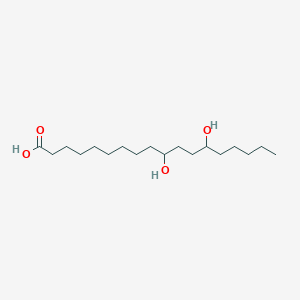
10,13-Dihydroxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-Dihydroxyoctadecanoic acid is a hydroxy fatty acid with the molecular formula C18H36O4 This compound is characterized by the presence of two hydroxyl groups located at the 10th and 13th positions of the octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,13-dihydroxyoctadecanoic acid typically involves the hydroxylation of octadecanoic acid. One common method includes the use of oleic acid as a starting material, which is then subjected to a reaction with hydrogen peroxide in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for a duration of 0.5 to 24 hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of hydrogen peroxide to a mixture of oleic acid and a catalyst, followed by separation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 10,13-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce alcohols .
Scientific Research Applications
10,13-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and polymers.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is utilized in the production of biodegradable plastics, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 10,13-dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to effects such as anti-inflammatory activity and modulation of lipid metabolism .
Comparison with Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Another hydroxy fatty acid with hydroxyl groups at the 9th and 10th positions.
10,13-Dihydroxy-9,12-octadecadienoic acid: A similar compound with additional double bonds in the carbon chain.
Uniqueness: 10,13-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
30742-88-2 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
10,13-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-8-11-16(19)14-15-17(20)12-9-6-4-5-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI Key |
NMQSHRONGDFSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC(CCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)
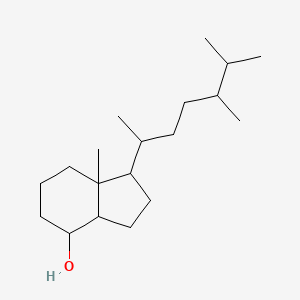
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)

![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
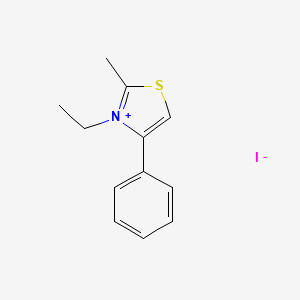
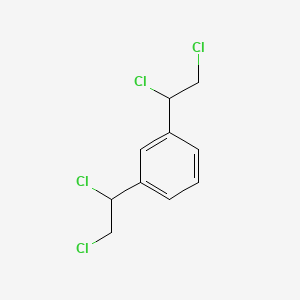

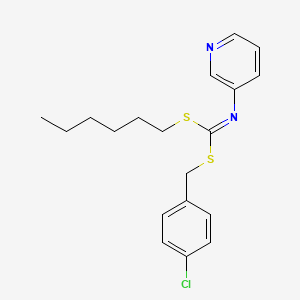
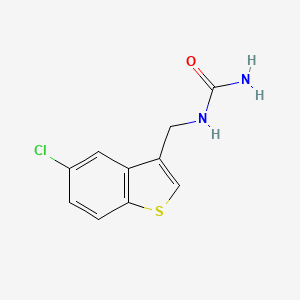
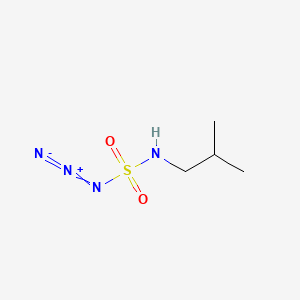
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)

